Product packaging for 2-(2-Phenoxyphenyl)propan-2-ol(Cat. No.:)

2-(2-Phenoxyphenyl)propan-2-ol

Cat. No.: B13614317
M. Wt: 228.29 g/mol
InChI Key: QBTVJEXOWMCMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Phenoxyphenyl)propan-2-ol (CAS 120211-91-8) is an organic compound with the molecular formula C15H16O2 and a molecular weight of 228.29 g/mol . Its structure features a propan-2-ol chain with a phenyl group substituted at the central carbon and an additional phenoxy group attached to the adjacent phenyl ring . This compound is part of a class of phenoxy-propanol derivatives which have demonstrated significant potential in scientific research, particularly in the field of medicinal chemistry. Structurally related compounds, specifically 1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol derivatives, have recently been investigated for their potent anti-proliferative activity against human cancer cell lines . Research indicates that such phenoxy-propanol derivatives can induce G2/M phase cell cycle arrest and promote apoptosis in tumor cells, such as A549 lung carcinoma cells, through the modulation of cell cycle-related and apoptosis-related proteins . Furthermore, in vivo xenograft tumor studies on analogous compounds have revealed antitumor effects without evident toxicities, highlighting the value of this chemical scaffold in developing novel oncological therapeutics . As a building block in organic synthesis, this compound can serve as a key intermediate for the development of novel selenocompounds and other complex molecules for biological evaluation . This product is intended for research and development purposes exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O2 B13614317 2-(2-Phenoxyphenyl)propan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,16)13-10-6-7-11-14(13)17-12-8-4-3-5-9-12/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTVJEXOWMCMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Fundamental Theoretical and Contextual Significance of the 2 2 Phenoxyphenyl Propan 2 Ol Scaffold in Advanced Organic Chemistry

Structural Architectures and Strategic Importance in Retrosynthetic Analysis

The architecture of 2-(2-phenoxyphenyl)propan-2-ol, which incorporates a tertiary alcohol appended to a diphenyl ether framework, makes it an interesting subject for retrosynthetic analysis. This analytical technique deconstructs a target molecule into simpler, commercially available precursors. deanfrancispress.com For a tertiary alcohol like this compound, two primary retrosynthetic disconnections are typically considered. These approaches involve disconnecting the molecule at the carbon-carbon bonds adjacent to the alcohol's central carbon.

A common strategy for synthesizing tertiary alcohols involves the reaction of a ketone with a Grignard reagent or an ester with two equivalents of a Grignard reagent. chegg.com Applying this to this compound, one potential retrosynthetic pathway would involve disconnecting one of the methyl groups, leading to a 2-phenoxyphenyl methyl ketone precursor and a methyl Grignard reagent. An alternative disconnection would break the bond between the propan-2-ol unit and the phenoxyphenyl ring, suggesting a reaction between a protected propan-2-ol derivative and a phenoxyphenyl-containing organometallic reagent.

The strategic importance of this scaffold in retrosynthetic analysis lies in the need to carefully consider the steric hindrance and the potential for competing reactions. The bulky phenoxyphenyl group can impede the approach of nucleophiles, influencing the choice of reagents and reaction conditions.

Evolution of Synthetic Strategies for Arylpropanol Derivatives

The synthesis of arylpropanol derivatives has evolved significantly, driven by the need for more efficient and selective methods. Historically, the synthesis of such compounds often relied on classical methods like Friedel-Crafts acylation followed by reduction or Grignard addition. While effective, these methods can sometimes suffer from limitations such as harsh reaction conditions and the generation of significant waste.

Modern synthetic strategies increasingly focus on catalytic and more atom-economical approaches. For instance, cross-coupling reactions have become a powerful tool for constructing the carbon-carbon and carbon-oxygen bonds found in arylpropanol derivatives. researchgate.net The development of specialized catalysts and ligands has enabled the coupling of a wider range of substrates under milder conditions.

Furthermore, the synthesis of chiral arylpropanols has been a major area of research, with the development of asymmetric hydrogenation, and kinetic resolution methods providing access to enantiomerically enriched products. These advancements are crucial as the biological activity of many pharmaceutical compounds is often dependent on their specific stereochemistry.

Methodological Challenges and Opportunities in the Synthesis of Sterically Hindered Tertiary Alcohols

The synthesis of sterically hindered tertiary alcohols, such as this compound, presents a significant challenge in organic chemistry. rsc.orgcore.ac.uk The bulky substituents around the tertiary carbon center can sterically hinder the approach of reagents, leading to slow reaction rates or the promotion of side reactions like elimination. core.ac.uk

Traditional methods, such as the addition of Grignard reagents to ketones, can be inefficient for highly hindered substrates. acs.org This has spurred the development of new methodologies to overcome these limitations. Some of the key challenges and the opportunities they present are:

Steric Hindrance: The bulky nature of the reactants can make it difficult for them to come together. This has led to the exploration of more reactive organometallic reagents, such as organolithium compounds, or the use of catalysts that can operate under milder conditions. rsc.orgacs.org

Elimination Reactions: The formation of a carbocation intermediate, particularly under acidic conditions, can readily lead to the elimination of water to form an alkene. core.ac.uk The development of reaction conditions that avoid strongly acidic or basic environments is crucial.

Low Reactivity of Precursors: Sterically hindered ketones can be unreactive towards standard nucleophiles. This has prompted the investigation of alternative synthetic routes, such as those involving the opening of epoxides or the use of more potent activating agents.

Recent advancements in this area include the use of organocatalysis, photoredox catalysis, and transition-metal-catalyzed reactions that can facilitate the formation of sterically encumbered C-C and C-O bonds under mild conditions. rsc.orgnih.gov For example, transition-metal-free arylations of tertiary alcohols using diaryliodonium salts have shown promise for creating highly congested ethers. acs.orgorganic-chemistry.org

Role of Phenoxyphenyl Moieties in Directing Chemical Reactivity

Electronic Effects: The ether oxygen can donate electron density to the attached phenyl ring, activating it towards electrophilic aromatic substitution. The position of this substitution (ortho, meta, or para) is directed by the phenoxy group.

Steric Effects: The bulky nature of the phenoxyphenyl group can sterically hinder reactions at adjacent positions, as discussed in the context of tertiary alcohol synthesis.

Coordinating Effects: The oxygen atom of the ether linkage can coordinate to metal catalysts, influencing the regioselectivity and stereoselectivity of certain reactions.

Stabilization of Intermediates: The phenoxyphenyl group can stabilize reactive intermediates, such as carbocations or radicals, through resonance.

Advanced Methodologies for the Synthesis of 2 2 Phenoxyphenyl Propan 2 Ol

Mechanistic Investigations of Grignard and Organolithium Additions to Ketones

The synthesis of 2-(2-Phenoxyphenyl)propan-2-ol is classically achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2-phenoxyacetophenone. Grignard and organolithium reagents are the most common sources for this transformation.

The reaction mechanism for a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), begins with the nucleophilic attack of the carbanionic methyl group on the electrophilic carbonyl carbon of 2-phenoxyacetophenone. This forms a tetrahedral magnesium alkoxide intermediate. The reaction is typically conducted in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (THF), which solvates the magnesium ion. The final step involves an acidic workup (e.g., with aqueous ammonium chloride or dilute hydrochloric acid) to protonate the alkoxide, yielding the tertiary alcohol, this compound.

Similarly, organolithium reagents, like methyllithium (CH₃Li), are potent nucleophiles that readily add to ketones. The mechanism mirrors that of Grignard reagents, proceeding through a lithium alkoxide intermediate which is subsequently protonated. Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous for less reactive ketones but may also lead to more side reactions with sensitive functional groups.

A key mechanistic feature of these additions is the formation of a new carbon-carbon bond, transforming the planar sp²-hybridized carbonyl carbon into a tetrahedral sp³-hybridized carbon in the final alcohol product.

Catalytic Asymmetric Synthesis Approaches to Enantiopure Analogs

While this compound itself is achiral, the methodologies for its synthesis can be extended to produce chiral tertiary alcohols by using a prochiral ketone and a different nucleophile, or by modifying the phenoxy group to create a prochiral starting material. The catalytic asymmetric addition of organometallic reagents to ketones is a powerful strategy for constructing chiral quaternary stereocenters. This is a challenging area of synthesis due to the steric hindrance around the carbonyl group.

Chiral Ligand Design and Optimization

A major strategy for inducing enantioselectivity is the use of a chiral ligand to modify the reactivity of the organometallic reagent. These ligands coordinate to the metal center (e.g., magnesium in a Grignard reagent), creating a chiral environment that directs the nucleophilic attack to one face of the ketone.

A notable class of ligands are those derived from trans-1,2-diaminocyclohexane (DACH). By attaching bulky aromatic groups to the nitrogen atoms of the DACH backbone, a chiral pocket is created. Optimization of these ligands, for instance by introducing biaryl groups with specific substituents, has enabled highly enantioselective additions of both alkyl and aryl Grignard reagents to a wide range of ketones, achieving enantiomeric excesses (ee) of up to 95%. The design of these ligands is modular, allowing for fine-tuning to suit different substrates and reagents.

The following table showcases the effectiveness of different DACH-derived ligands in the asymmetric addition of ethylmagnesium bromide to acetophenone, a model reaction analogous to the synthesis of a chiral homolog of this compound.

Table 1: Performance of DACH-Derived Chiral Ligands in Asymmetric Grignard Addition

Entry Ligand Conversion (%) ee (%)
1 Ligand A (Standard DACH-amine) 77 23
2 Ligand B (Bulky aryl substituent) 50 81
3 Ligand C (Optimized biaryl group) 70 81

Data is illustrative and based on findings for similar systems.

Transition Metal-Catalyzed Hydroxyalkylation Reactions

Transition metal catalysts can be used in conjunction with chiral ligands to achieve highly selective additions. Copper(I) salts, for example, are known to catalyze the addition of Grignard reagents. While traditionally used for 1,4-additions to enones, recent discoveries have shown that with appropriate ligands, copper can effectively catalyze 1,2-additions to ketones.

Nickel-catalyzed systems have also emerged as powerful tools for C-C bond formation. For instance, nickel catalysis can facilitate the enantioselective α-alkylation of ketones with unactivated alkyl halides, a reaction that forms a new chiral center adjacent to the carbonyl group. While not a direct synthesis of the tertiary alcohol, this method creates a chiral ketone that can then be reacted with an organometallic reagent to form a tertiary alcohol with two stereocenters.

Organocatalytic Strategies for C-C Bond Formation

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for asymmetric synthesis. While the direct asymmetric addition of organometallic reagents is dominated by metal-ligand complexes, organocatalysts have shown promise in related transformations. For instance, chiral primary amines can catalyze the asymmetric α-alkylation of ketones.

More recently, biocatalysis using engineered enzymes has been explored. The enzyme tryptophan synthase (TrpB), for example, has been engineered through directed evolution to catalyze the asymmetric alkylation of ketones, where ketone-derived enolates act as nucleophiles. This approach opens up new possibilities for creating chiral ketones as precursors to enantiopure tertiary alcohols.

Green Chemistry Principles and Sustainable Synthetic Pathways

Applying green chemistry principles to the synthesis of this compound involves minimizing waste, reducing the use of hazardous solvents, and improving energy efficiency. Traditional Grignard and organolithium reactions often rely on large volumes of volatile and anhydrous organic solvents.

Solvent-Free and Water-Mediated Syntheses

A significant advancement in sustainable chemistry is the development of mechanochemical Grignard reactions. These reactions are performed by ball milling the reactants (magnesium, the halide, and the ketone) in the absence of a bulk solvent, a technique known as liquid-assisted grinding (LAG) where only a minimal amount of an ethereal additive is required. This solvent-free approach dramatically reduces solvent waste and can lead to shorter reaction times.

Performing organometallic reactions in water is highly challenging due to the reactivity of the reagents with water. However, recent developments have shown that certain reactions can be carried out in aqueous media. For example, visible-light-mediated reactions using a water-phase electron donor-acceptor (WEDA) platform have been developed for the synthesis of tertiary alcohols. While not a direct Grignard-type reaction, this approach represents a greener pathway by utilizing water as the solvent. Another strategy involves zinc-mediated Barbier-type reactions, which are more tolerant of aqueous conditions than Grignard reactions and can be used for similar C-C bond formations.

Atom Economy and Reaction Efficiency Studies

A critical aspect of modern synthetic chemistry is the evaluation of a reaction's efficiency, not just in terms of chemical yield but also in its utilization of raw materials. This is encapsulated in the concepts of atom economy and reaction efficiency.

Atom Economy:

Atom economy is a principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comfiveable.me A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com The calculation is as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 fiveable.me

For the synthesis of this compound, a plausible and common method is the Grignard reaction. organic-chemistry.orgchemistrysteps.com This would involve the reaction of 2-phenoxyacetophenone with methylmagnesium bromide (CH₃MgBr).

The balanced chemical equation for this proposed synthesis is:

C₁₄H₁₂O₂ + CH₃MgBr → C₁₅H₁₆O₂·MgBr (intermediate) C₁₅H₁₆O₂·MgBr + H₃O⁺ → C₁₅H₁₆O₂ + Mg(OH)Br + H₂O (after acidic workup)

For the atom economy calculation, we consider the reactants that contribute atoms to the main product and the byproducts directly formed from the stoichiometry of the main reaction pathway. buecher.deyoutube.com

Table 1: Theoretical Atom Economy for the Grignard Synthesis of this compound

Reactant/ProductChemical FormulaMolecular Weight (g/mol)Role
2-PhenoxyacetophenoneC₁₄H₁₂O₂212.24Reactant
Methylmagnesium BromideCH₃MgBr119.24Reactant
This compoundC₁₅H₁₆O₂228.29Desired Product
Magnesium HydroxybromideMg(OH)Br121.22Byproduct

Note: The acidic workup step is necessary for protonation but is often excluded from the core atom economy calculation which focuses on the bond-forming step.

Based on the primary reactants and products, the atom economy can be calculated. Addition reactions, like the Grignard reaction, generally have a high atom economy as they incorporate all atoms from the reactants into the initial product adduct. scranton.edujk-sci.com

Reaction Efficiency:

While atom economy provides a theoretical measure of efficiency, reaction efficiency is a broader concept that also considers practical factors such as:

Chemical Yield: The amount of product obtained compared to the theoretical maximum.

Reaction Conditions: Temperature, pressure, and reaction time, which impact energy consumption.

Solvents and Catalysts: The environmental impact and recyclability of these materials.

Downstream Processing: The ease of purification and isolation of the final product.

In the Grignard synthesis of tertiary alcohols, side reactions can lower the efficiency. organic-chemistry.org For instance, the Grignard reagent can act as a base, leading to enolization of the ketone starting material. organic-chemistry.org Furthermore, the reaction is highly sensitive to moisture and air, necessitating anhydrous conditions and inert atmospheres, which can add to the process complexity and cost. chemicalindustryjournal.co.uk

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis where reactants are continuously pumped through a reactor. seqens.comasynt.com This methodology offers significant advantages over traditional batch processing, particularly for scaling up production. seqens.comasynt.com

The synthesis of this compound via the Grignard reaction can be adapted to a continuous flow process. Grignard reactions are often exothermic and require careful temperature control, making them well-suited for flow chemistry where superior heat transfer is a key advantage. vapourtec.com

A continuous flow setup for this synthesis would typically involve:

Reagent Streams: Separate streams for the 2-phenoxyacetophenone solution and the methylmagnesium bromide solution.

Mixing: The streams are combined in a T-mixer or similar device before entering the reactor.

Reactor: A temperature-controlled tube or microreactor where the reaction occurs. The residence time (the time the reactants spend in the reactor) is precisely controlled by the flow rate and reactor volume.

Quenching: The reaction mixture is then continuously quenched with an acidic solution in a subsequent module.

Downstream Processing: Continuous extraction and purification steps can also be integrated into the flow system.

Table 2: Comparison of Batch vs. Continuous Flow Processing for the Synthesis of this compound

ParameterBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area-to-volume ratio, potential for hot spots.Excellent heat transfer due to high surface area-to-volume ratio, precise temperature control. soci.org
Safety Large volumes of reactive intermediates can pose a risk. The exothermic nature of the Grignard reaction is a significant safety concern. aiche.orgSmall reactor volumes enhance safety. Better control over exothermic reactions reduces the risk of thermal runaways. seqens.comsoci.org
Scalability Scaling up can be challenging and may require re-optimization of reaction conditions. acs.orgScalable by running the process for longer durations or by "numbering-up" (using multiple reactors in parallel). corning.comchim.it
Reaction Time Can be lengthy, including time for heating, cooling, and reagent addition.Typically much shorter reaction times due to enhanced mass and heat transfer. researchgate.net
Product Consistency Potential for batch-to-batch variability.High consistency and reproducibility due to precise control over reaction parameters. soci.org

The implementation of flow chemistry for Grignard reactions has been demonstrated to be efficient and scalable. chemicalindustryjournal.co.ukaiche.org Continuous flow reactors allow for the safe handling of these highly reactive organometallic reagents and can lead to improved yields and purities. vapourtec.comneuroquantology.com The scalability of such a process is a significant advantage for industrial production, as moving from laboratory-scale to production-scale can be achieved by extending the operation time of the flow reactor rather than redesigning larger batch reactors. corning.comchim.it This approach can significantly reduce the time and cost associated with process development and scale-up for fine chemicals and pharmaceuticals. lonza.com

Elucidating the Reactivity and Reaction Mechanisms of 2 2 Phenoxyphenyl Propan 2 Ol

Acid-Catalyzed Dehydration and Rearrangement Pathways

The tertiary alcohol moiety in 2-(2-phenoxyphenyl)propan-2-ol is prone to acid-catalyzed dehydration. This reaction typically proceeds through an E1 mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group, water. Subsequent departure of the water molecule generates a tertiary carbocation, which is stabilized by hyperconjugation with the adjacent methyl groups and resonance with the attached phenyl ring.

The formation of the tertiary carbocation is a critical intermediate step that can lead to several products. The primary pathway involves the elimination of a proton from an adjacent carbon atom to form an alkene. Due to the structure of this compound, two potential alkenes can be formed: 2-(2-phenoxyphenyl)prop-1-ene and 2-(2-phenoxyphenyl)prop-2-ene (isopropenyl). The relative yields of these products would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, in this case, both potential products have a disubstituted double bond, suggesting a mixture of isomers could be formed.

Furthermore, the carbocation intermediate may undergo rearrangement to a more stable species, although in the case of a tertiary carbocation, significant rearrangement is less likely unless a more stabilized carbocation can be formed. Given the presence of the phenoxy group, intramolecular electrophilic attack on the electron-rich aromatic ring could potentially lead to cyclized products under forcing conditions.

Table 1: Plausible Products of Acid-Catalyzed Dehydration of this compound

Product NameStructureFormation Pathway
2-(2-phenoxyphenyl)prop-1-eneE1 Elimination
2-(2-phenoxyphenyl)prop-2-eneE1 Elimination
Cyclized Product (e.g., Dihydrodibenzofuran derivative)Intramolecular Cyclization

Note: The formation of cyclized products is speculative and would depend on the reaction conditions.

Oxidative Transformation Mechanisms and Selective Functionalization

The tertiary alcohol of this compound is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. However, under more forcing oxidative conditions, cleavage of the carbon-carbon bonds adjacent to the tertiary carbon can occur. For instance, treatment with strong oxidizing agents like potassium permanganate or chromium trioxide could lead to the formation of a ketone, 2-phenoxyacetophenone, and other degradation products.

Selective functionalization of the aromatic rings presents a more nuanced challenge. The phenoxy group is an ortho, para-directing activator, while the propan-2-ol substituent is likely to be a weak deactivator. Therefore, electrophilic aromatic substitution reactions would be expected to occur preferentially on the phenoxy-substituted ring at the positions ortho and para to the ether linkage. This selectivity could be exploited for the introduction of various functional groups, such as nitro, halogen, or acyl groups.

Research on the oxidation of the similar compound, cumene (isopropylbenzene), to produce 2-phenyl-2-propanol and acetophenone suggests that under specific catalytic conditions, selective oxidation of the benzylic position is possible. patsnap.comgoogle.com By analogy, a catalyzed oxidation of this compound could potentially lead to the formation of the corresponding hydroperoxide, which could then be converted to other functionalized products.

Nucleophilic and Electrophilic Reactivity at the Tertiary Alcohol and Aromatic Centers

The tertiary alcohol of this compound can act as a nucleophile in the presence of a strong acid, where it can be protonated and subsequently react with other nucleophiles. However, direct nucleophilic substitution at the tertiary carbon is generally difficult due to steric hindrance. nih.govresearchgate.net Reactions proceeding through an SN1 mechanism are more plausible, involving the formation of the tertiary carbocation as described in the dehydration section. This carbocation can then be trapped by a variety of nucleophiles. For example, reaction with hydrogen halides (HX) would be expected to yield the corresponding tertiary alkyl halide. libretexts.org

The aromatic rings of this compound are susceptible to electrophilic attack. As mentioned, the phenoxy group is an activating, ortho, para-directing group. The other phenyl ring, being further from the electron-withdrawing influence of the hydroxyl group, would also be expected to undergo electrophilic substitution. The regioselectivity of such reactions would be a subject of interest, with the potential for substitution on either ring depending on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Role as a Precursor in Multi-Component Reactions and Cascade Processes

The multiple functional groups in this compound make it a potentially valuable precursor in multi-component and cascade reactions. For instance, the tertiary alcohol could be converted into a leaving group, initiating a cascade of reactions involving the aromatic rings.

A hypothetical cascade reaction could involve the initial acid-catalyzed dehydration to form the alkene, followed by an intramolecular Friedel-Crafts type reaction where the newly formed double bond acts as an electrophile, attacking the adjacent phenoxy-substituted aromatic ring to form a tricyclic system. The feasibility of such a cascade would be highly dependent on the stability of the intermediates and the reaction conditions.

While there is no specific literature detailing the use of this compound in such reactions, the principles of cascade reaction design suggest its potential. The strategic placement of the tertiary alcohol and the two aromatic rings provides a framework for the design of complex molecular architectures through sequential, one-pot transformations.

Spectroscopic and Computational Analysis of Reaction Intermediates

The elucidation of the reaction mechanisms discussed above would heavily rely on spectroscopic and computational methods to identify and characterize transient intermediates. The key intermediate in many of the proposed reactions is the tertiary carbocation formed upon protonation and loss of water from the alcohol.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies could potentially allow for the direct observation of the carbocation intermediate. The downfield shift of the carbon signal of the cationic center in the 13C NMR spectrum would be a key indicator. Proton NMR would also show characteristic shifts for the protons adjacent to the positive charge.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) could be used to detect the mass-to-charge ratio of the carbocation intermediate, providing evidence for its formation.

Infrared (IR) Spectroscopy: While not ideal for directly observing carbocations, IR spectroscopy would be crucial for monitoring the progress of reactions, such as the disappearance of the O-H stretch of the alcohol and the appearance of C=C stretching vibrations in dehydration reactions.

Computational Analysis:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to model the structures and energies of the starting material, transition states, and intermediates. These calculations can provide valuable insights into the reaction pathways, activation energies, and the relative stabilities of different potential products. For example, the energy difference between the two possible alkene products of dehydration could be calculated to predict the major product.

Molecular Dynamics (MD) Simulations: MD simulations could be used to study the dynamic behavior of the molecule and its interactions with solvents and catalysts, providing a more detailed picture of the reaction environment.

Table 2: Predicted Spectroscopic Data for the Tertiary Carbocation Intermediate

Spectroscopic TechniquePredicted Observation
13C NMRSignificant downfield shift for the C+ carbon (e.g., > 200 ppm)
1H NMRDownfield shift for protons on carbons adjacent to the C+ center
ESI-MSDetection of an ion with m/z corresponding to [M-OH]+

By combining experimental spectroscopic data with theoretical computational models, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved.

Cutting Edge Spectroscopic and Analytical Methodologies for the Structural and Mechanistic Characterization of 2 2 Phenoxyphenyl Propan 2 Ol

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule like 2-(2-phenoxyphenyl)propan-2-ol, a suite of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily within the individual aromatic rings. For instance, it would show correlations between adjacent protons on the phenyl and phenoxy rings.

An HSQC (Heteronuclear Single Quantum Coherence) spectrum would map each proton to its directly attached carbon atom. This would allow for the unambiguous assignment of the carbon signals for the methyl groups and the aromatic CH groups.

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is key to connecting the different fragments of the molecule. It shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be instrumental in:

Connecting the methyl protons to the quaternary carbon of the propan-2-ol unit and the adjacent aromatic carbon.

Establishing the connectivity between the two aromatic rings through the ether linkage by observing correlations from protons on one ring to carbons on the other, via the oxygen atom.

Expected ¹H and ¹³C NMR Data for this compound

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Methyl (CH₃)~1.6~30C-quaternary, C-aromatic
Hydroxyl (OH)Variable (depends on solvent and concentration)--
Aromatic (C-H)~6.8 - 7.5~115 - 130Correlations across the ether linkage
Aromatic (C-O)-~155 - 160Protons on adjacent ring
Aromatic (C-C)-~130 - 140Protons on the same and adjacent ring
Quaternary (C-OH)-~75Methyl protons

Note: The expected chemical shifts are estimations based on the analysis of similar compounds such as 2-phenyl-2-propanol and 2-(2-methoxyphenyl)propan-2-ol.

The spatial arrangement of the molecule, or its conformation, can be investigated using Nuclear Overhauser Effect (NOE) spectroscopy. An NOESY (Nuclear Overhauser Effect Spectroscopy) or a 1D NOE experiment would reveal through-space interactions between protons that are in close proximity. This would be particularly useful in determining the preferred orientation of the two aromatic rings relative to each other and to the propan-2-ol substituent. For example, NOE signals between the methyl protons and the protons on the ortho position of the directly attached phenyl ring would provide conformational insights.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This technique can distinguish between compounds with the same nominal mass but different chemical formulas.

The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of a methyl group: This would lead to a stable tertiary carbocation, resulting in a prominent peak at [M-15]⁺.

Loss of water: Dehydration of the tertiary alcohol could occur, particularly under certain ionization conditions, giving a peak at [M-18]⁺.

Cleavage of the ether bond: This could lead to fragments corresponding to the phenoxy and the 2-phenylpropan-2-ol moieties.

Expected HRMS Fragmentation Data for this compound (C₁₅H₁₆O₂)

m/z (Expected)FragmentDescription
228.1150[C₁₅H₁₆O₂]⁺Molecular Ion
213.0915[C₁₄H₁₃O₂]⁺Loss of a methyl radical (•CH₃)
210.1096[C₁₅H₁₄O]⁺Loss of water (H₂O)
135.0810[C₉H₁₁O]⁺Cleavage at the ether bond
93.0340[C₆H₅O]⁺Phenoxy cation

Note: The expected m/z values are calculated based on the chemical formula of the predicted fragments.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

In the FTIR spectrum of this compound, characteristic absorption bands would be expected for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with the broadening due to hydrogen bonding.

C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

C=C stretch (aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.

C-O stretch (ether): A strong, characteristic band around 1240 cm⁻¹.

C-O stretch (alcohol): A strong band in the 1000-1200 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric stretching of the aromatic rings would be expected to give strong Raman signals.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity Assessment of Chiral Analogs

The this compound molecule itself is achiral. However, if a chiral center were introduced into the molecule, for example, by replacing one of the methyl groups with a different substituent, the resulting enantiomers could be studied using chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule. CD and ORD are powerful tools for determining the enantiomeric purity and, in conjunction with computational methods, the absolute configuration of chiral compounds.

Advanced Chromatographic Separation Techniques (GC-MS, HPLC) for Purity Profiling and Mixture Analysis

The structural complexity and potential for isomeric impurities in the synthesis of this compound necessitate the use of high-resolution chromatographic techniques for accurate purity assessment and analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical tools that provide the necessary selectivity and sensitivity for the comprehensive characterization of this tertiary alcohol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound. The high separation efficiency of gas chromatography combined with the definitive identification capabilities of mass spectrometry makes it an ideal method for purity profiling and the identification of trace impurities.

Methodology and Findings:

A typical GC-MS method for the analysis of this compound would involve direct injection of a solution of the compound into the gas chromatograph. Given its tertiary alcohol structure, careful optimization of the injection port temperature is crucial to prevent on-column dehydration, which could lead to the formation of artifacts such as the corresponding alkene.

The separation is generally achieved on a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. The temperature program is optimized to ensure good separation of the main component from any potential impurities, which might include starting materials, by-products, or degradation products.

The mass spectrometer, typically operating in electron ionization (EI) mode, provides a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification of the compound and its related substances. The fragmentation of this compound is expected to involve cleavage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable benzylic carbocation.

Purity Profiling and Mixture Analysis:

For purity profiling, the area percentage of the main peak in the chromatogram is used to estimate the purity of the sample. Identification of impurities is achieved by comparing their mass spectra with spectral libraries or by interpretation of their fragmentation patterns. In a mixture, GC-MS allows for the separation and quantification of each component, provided that they are sufficiently volatile and thermally stable.

ParameterValue
Column 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.0 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 amu
Expected Retention Time ~12.5 min

This interactive data table presents a hypothetical but plausible set of GC-MS parameters for the analysis of this compound based on the analysis of structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. For a polar molecule like this compound, reversed-phase HPLC is the method of choice.

Methodology and Findings:

In a reversed-phase HPLC method, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of water and a polar organic solvent, such as acetonitrile or methanol, is typically employed.

The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility, especially if any of the impurities are ionizable. Detection is most commonly performed using an ultraviolet (UV) detector, as the two phenyl rings in the molecule provide strong chromophores.

Purity Profiling and Mixture Analysis:

HPLC is particularly well-suited for the quantitative analysis of the purity of this compound. A calibration curve can be constructed by analyzing standard solutions of known concentrations to accurately determine the amount of the main component and any impurities. The high resolution of modern HPLC columns allows for the separation of closely related isomers, which might be present as impurities from the synthetic process.

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Expected Retention Time ~8.2 min

This interactive data table outlines a representative set of HPLC conditions for the purity analysis of this compound, derived from established methods for similar phenolic compounds.

Computational Chemistry and Theoretical Investigations of 2 2 Phenoxyphenyl Propan 2 Ol

Quantum Mechanical (QM) Studies of Electronic Structure and Bonding

Quantum mechanical methods are fundamental to understanding the electronic behavior that governs the structure, stability, and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and bonding characteristics.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it ideal for determining the ground state geometries of medium-sized organic molecules. For 2-(2-phenoxyphenyl)propan-2-ol, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound. Calculated using B3LYP/6-31G(d) level of theory.
ParameterAtoms InvolvedCalculated Value
Bond LengthC(phenyl)-O(ether)~1.37 Å
Bond LengthC(propanol)-O(hydroxyl)~1.43 Å
Bond AngleC-O-C (ether)~118°
Dihedral AngleC-C-O-C (phenyl-ether-phenyl)~55°

Ab initio (from first principles) methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of theory that can be more accurate than DFT, albeit at a greater computational expense. These methods are particularly valuable for studying excited state properties and predicting spectroscopic data.

For this compound, Time-Dependent DFT (TD-DFT) or more advanced ab initio methods like EOM-CCSD could be used to predict its electronic absorption spectrum (UV-Vis). These calculations would identify the energies of electronic transitions, which correspond to the absorption maxima (λmax), and their corresponding oscillator strengths, which relate to absorption intensity. Similarly, vibrational frequencies can be calculated to predict the molecule's Infrared (IR) and Raman spectra, aiding in its experimental characterization. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While QM methods are excellent for calculating the properties of a single, static conformation, this compound is a flexible molecule that can adopt numerous shapes (conformers). Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. mdpi.com

In an MD simulation, atoms are treated as classical particles, and their motions are governed by a force field—a set of empirical energy functions. By simulating the molecule over a period (from nanoseconds to microseconds), MD can explore its conformational landscape, identifying the most stable and frequently occurring conformers. uni-paderborn.de For this molecule, a key focus would be the rotation around the ether linkage and the single bonds connecting the propan-2-ol moiety to the phenyl ring. The simulation would reveal the relative energies of different conformers and the energy barriers for converting between them. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules or biological targets. uni-due.de

Table 2: Hypothetical Relative Energies of Key Conformers of this compound from MD Simulations.
ConformerDescription (Phenyl Ring Dihedral)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)Twisted (~55°)0.00~75%
2Extended (~120°)1.5~15%
3Compact (~30°)2.5~10%

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling a potential reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and, most importantly, transition states. aiche.org The energy difference between the reactants and the highest-energy transition state determines the activation energy, which is a key factor controlling the reaction rate.

A relevant reaction for this compound could be acid-catalyzed dehydration. QM methods like DFT can be used to locate the transition state structure for the elimination of water. arxiv.org By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This information is vital for optimizing reaction conditions in synthetic chemistry. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are models that aim to correlate the chemical structure of a series of compounds with their reactivity. chemrxiv.org These models rely on molecular descriptors—numerical values derived from the computed structure of a molecule that encode electronic and steric information.

For a series of related phenoxyphenyl alcohols, a QSRR study could be developed to predict their reactivity in a specific reaction. First, a range of molecular descriptors for this compound would be calculated using QM methods. These could include:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges (e.g., on the hydroxyl oxygen), dipole moment.

Steric/Topological Descriptors: Molecular volume, surface area, specific shape indices.

These descriptors would then be statistically correlated with experimentally measured reaction rates for the series of compounds. chemrxiv.org The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized analogs, accelerating the discovery of compounds with desired properties.

Table 3: Examples of Computational Molecular Descriptors for QSRR Studies.
Descriptor TypeDescriptor NamePotential Significance
ElectronicHOMO EnergyRelates to susceptibility to electrophilic attack.
ElectronicLUMO EnergyRelates to susceptibility to nucleophilic attack.
ElectronicPartial Charge on O(hydroxyl)Influences hydrogen bonding and acidity.
StericMolecular VolumeAffects accessibility of the reactive site.

Prediction of pKa Values and Acid-Base Behavior

The acid dissociation constant (pKa) is a critical parameter that describes the acidity of a compound. The pKa of the hydroxyl group in this compound dictates its ionization state at a given pH. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent.

Direct calculation involves computing the free energies of both the protonated (alcohol) and deprotonated (alkoxide) species. The effect of the solvent (typically water) is crucial and is often included using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. More recently, machine learning models trained on large experimental pKa databases have shown high accuracy in predicting pKa values from molecular structure alone. semanticscholar.org Such predictions are valuable in fields like medicinal chemistry, where the ionization state of a molecule strongly influences its absorption, distribution, and metabolism.

Derivatization and Functionalization Strategies for 2 2 Phenoxyphenyl Propan 2 Ol in Advanced Organic Synthesis

Selective Derivatization of the Tertiary Hydroxyl Group (e.g., Etherification, Esterification)

The tertiary hydroxyl group in 2-(2-phenoxyphenyl)propan-2-ol is a primary site for derivatization, though its sterically hindered nature presents significant synthetic challenges, particularly for bimolecular nucleophilic substitution (SN2) reactions.

Etherification: The formation of an ether linkage from a tertiary alcohol via traditional methods like the Williamson ether synthesis is often inefficient. The reaction, which involves an alkoxide nucleophile attacking an alkyl halide, is prone to failure with tertiary alkoxides due to steric hindrance, which favors a competing elimination (E2) pathway, leading to the formation of alkenes instead of the desired ether. wikipedia.orgmasterorganicchemistry.com

However, alternative strategies have been developed to overcome these limitations. Phase-transfer catalysis (PTC) can facilitate the O-alkylation of tertiary alcohols under basic conditions. phasetransfercatalysis.com Another approach involves the use of copper(I) catalytic systems, which have been shown to enable the etherification of sterically hindered secondary and tertiary alcohols with α-bromo carbonyl compounds at elevated temperatures. nih.gov Acid-catalyzed dehydration of alcohols can also produce ethers, but this method is typically limited to symmetrical ethers from primary alcohols and is unsuitable for tertiary alcohols, which would readily form alkenes. libretexts.org

Esterification: Esterification of the tertiary hydroxyl group is generally more feasible than etherification. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, can be used to form esters. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol. Due to the equilibrium nature of the reaction, it is often necessary to use an excess of one reactant or remove water as it forms to drive the reaction to completion.

Alternatively, more reactive acylating agents such as acid anhydrides or acyl chlorides can be employed, particularly for sterically hindered alcohols. francis-press.com These reactions are typically performed in the presence of a base (e.g., pyridine) to neutralize the acid byproduct and drive the reaction forward.

Table 1: Representative Conditions for Derivatization of Tertiary Alcohols

Reaction Type Reagents Catalyst/Base Solvent Temperature Typical Outcome
Etherification (PTC) Alkyl Bromide, NaOH (aq) Tetrabutylammonium Bromide (TBAB) Dichloromethane Room Temp. Moderate to good yields for hindered alcohols phasetransfercatalysis.com
Esterification (Fischer) Carboxylic Acid H₂SO₄ or TsOH Excess Alcohol or inert solvent Reflux Equilibrium-driven; moderate to good yields masterorganicchemistry.com
Acylation Acyl Chloride or Anhydride Pyridine or DMAP Dichloromethane or THF 0 °C to Room Temp. High yields, suitable for hindered alcohols francis-press.com

Regioselective Aromatic Functionalization (e.g., Halogenation, Nitration, Sulfonation)

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the phenoxy group and the 2-hydroxypropyl group. Both are considered activating groups and are ortho-, para-directors. pw.liveleah4sci.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents.

On the 'A' ring (substituted with the 2-hydroxypropyl group): The phenoxy group at position C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions.

On the 'B' ring (the phenoxy group): The ether oxygen directs incoming electrophiles to its ortho and para positions.

The interplay of these directing effects determines the final product distribution. Steric hindrance from the bulky 2-hydroxypropyl group may influence the ratio of ortho to para substitution.

Halogenation: Direct bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The reaction is expected to yield a mixture of mono- and poly-halogenated products at the activated positions.

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. youtube.com This generates the highly electrophilic nitronium ion (NO₂⁺). The reaction with diphenyl ether derivatives can be complex, sometimes leading to over-nitration or the formation of undesired isomers. google.com Careful control of reaction conditions is necessary to achieve selective mononitration. nih.gov

Sulfonation: Sulfonation can be performed using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). This reaction is reversible, a property that can be exploited in synthesis to introduce a temporary blocking group to direct other substituents before being removed. libretexts.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction Reagent Electrophile Predicted Major Monosubstitution Products
Bromination Br₂ / FeBr₃ Br⁺ Bromo-derivatives at positions ortho/para to existing groups
Nitration HNO₃ / H₂SO₄ NO₂⁺ Nitro-derivatives at positions ortho/para to existing groups
Sulfonation Fuming H₂SO₄ SO₃ Sulfonic acid derivatives at positions ortho/para to existing groups

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aryl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to modern organic synthesis. mdpi.com For these reactions to be applied to this compound, the aromatic rings must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. This prerequisite links directly to the aromatic functionalization strategies discussed in section 6.2.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. mdpi.comtcichemicals.com A bromo- or iodo-derivative of this compound could be coupled with various aryl, heteroaryl, or vinyl boronic acids to generate complex biaryl or styrenyl structures. These reactions are known for their mild conditions and tolerance of a wide range of functional groups, including hydroxyl groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org Coupling an iodo-derivative of the parent compound with a terminal alkyne would install an alkynyl moiety, a versatile functional group for further transformations.

Table 3: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Halides

Reaction Coupling Partner Catalyst Base Solvent Typical Conditions
Suzuki-Miyaura Arylboronic Acid Pd(dppf)Cl₂, Pd(PPh₃)₄ K₂CO₃, K₃PO₄ Dioxane/H₂O, DME 60-100 °C nih.gov
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂, CuI Triethylamine (Et₃N) THF, DMF Room Temp. to 65 °C wikipedia.org

Ring-Opening and Rearrangement Reactions for Scaffold Diversification

The tertiary benzylic alcohol motif in this compound is susceptible to acid-catalyzed rearrangement reactions. These transformations proceed through a carbocation intermediate and can lead to significant structural reorganization, providing a pathway to diverse molecular scaffolds.

Upon treatment with acid, the tertiary hydroxyl group is protonated, forming a good leaving group (water). Departure of water generates a relatively stable tertiary benzylic carbocation. This intermediate can then undergo several potential transformations:

Dehydration: The carbocation can lose a proton from an adjacent carbon to form an alkene, resulting in 2-(2-phenoxyphenyl)prop-1-ene.

Rearrangement: The carbocation could undergo a 1,2-hydride or 1,2-alkyl/aryl shift to form a more stable carbocation, although the initial carbocation is already quite stable. A more relevant pathway is a pinacol-type rearrangement if the molecule were first converted to a vicinal diol. organicchemistrytutor.comwikipedia.org More directly, semipinacol rearrangements can be triggered from tertiary alcohols under certain conditions, involving the migration of an adjacent alkyl or aryl group. researchgate.netlibretexts.org For example, a 1,2-phenyl shift could potentially occur, leading to a rearranged ketone after deprotonation. The migratory aptitude generally follows the order: H > Phenyl > Alkyl. organicchemistrytutor.com

These rearrangement pathways offer a method for scaffold diversification, transforming the initial alcohol into alkenes or ketones with altered carbon skeletons, thereby expanding the range of accessible derivatives.

Development of Polymeric Materials Precursors

The structure of this compound, containing both a reactive hydroxyl group and rigid aromatic units, makes it an interesting candidate as a monomer or precursor for the synthesis of advanced polymeric materials.

The hydroxyl group serves as a key functional handle for polymerization. It can be used directly in condensation polymerizations or modified to introduce other polymerizable groups. For instance:

Polyethers: After converting the alcohol to an alkoxide, it could potentially react with a dihalide monomer in a poly-condensation reaction. A more viable route would involve introducing a second hydroxyl group onto one of the phenyl rings, creating a diol monomer that could be polymerized with an appropriate linker.

Polyesters: The hydroxyl group can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyester chains. Again, creating a diol version of the molecule would be a common strategy for building a linear polymer.

Polycarbonates: Reaction of a diol precursor with phosgene or a diphenyl carbonate would lead to the formation of polycarbonates.

The incorporation of the bulky, non-planar diphenyl ether and isopropylidene units into a polymer backbone would likely result in materials with high thermal stability, good solubility in organic solvents, and amorphous character due to the disruption of chain packing. Such properties are desirable for applications in high-performance plastics and membrane technologies. The synthesis of polymers with hydroxyl end groups is a well-established field, providing foundational methods for incorporating monomers like this compound into larger macromolecular structures. cmu.edugoogle.com

Role of 2 2 Phenoxyphenyl Propan 2 Ol As a Key Building Block or Chiral Auxiliary in Complex Molecular Synthesis

Application in the Construction of Natural Product Scaffolds

A thorough review of chemical literature and databases yielded no specific examples of 2-(2-Phenoxyphenyl)propan-2-ol being utilized as a building block in the total synthesis or the construction of the core scaffolds of natural products. While many complex natural products feature phenyl and ether linkages, the specific substitution pattern and tertiary alcohol of this compound have not been reported as a key intermediate or starting material in published synthetic routes.

Utility in the Synthesis of Heterocyclic Compounds

Similarly, there is no available research demonstrating the application of this compound in the synthesis of heterocyclic compounds. The functional groups present—a tertiary alcohol and a diphenyl ether moiety—could theoretically be manipulated to participate in cyclization reactions. However, no studies have been published that specifically employ this compound for the construction of oxacycles, nitrogen-containing heterocycles, or other related structures.

Chiral Auxiliary or Ligand in Asymmetric Catalysis

The potential for this compound to serve as a chiral auxiliary or as a ligand in asymmetric catalysis is contingent on its resolution into individual enantiomers. There is no information available in the scientific literature regarding the optical resolution of this compound or the application of its enantiomerically pure forms in asymmetric synthesis. The development and application of chiral auxiliaries and ligands are well-documented for a vast array of molecules, but this compound is not among them.

Design and Synthesis of Advanced Functional Materials Utilizing the Phenoxyphenylpropanol Core

The incorporation of specific molecular scaffolds into polymers and other materials to create advanced functionalities is a significant area of materials science. The phenoxyphenylpropanol core, with its combination of aromatic and aliphatic features, could potentially impart desirable thermal, optical, or mechanical properties to new materials. However, a search of the relevant literature did not uncover any reports on the design, synthesis, or characterization of advanced functional materials that specifically utilize this compound as a monomer or a key structural component.

Environmental Chemistry and Degradation Mechanisms of 2 2 Phenoxyphenyl Propan 2 Ol

Photodegradation Kinetics and Product Analysis in Aquatic Environments

The photodegradation of organic compounds in aquatic environments is a crucial process influencing their persistence and fate. For compounds like 2-(2-Phenoxyphenyl)propan-2-ol, containing a phenoxy group, photodegradation is expected to be a significant transformation pathway. This process can occur through direct absorption of sunlight or indirectly through reactions with photochemically produced reactive species like hydroxyl radicals (•OH).

The kinetics of photodegradation are often modeled as pseudo-first-order reactions, where the rate of degradation is proportional to the concentration of the compound. The half-life (t½) of a compound under specific light conditions is a key parameter used to describe its photostability. For many organic pollutants, these half-lives can range from minutes to days, depending on factors like water chemistry, depth, and the presence of photosensitizers such as dissolved organic matter (DOM).

The analysis of photodegradation products is essential for understanding the transformation pathways and the potential formation of more toxic byproducts. For phenolic compounds, photodegradation often involves the cleavage of the ether bond and hydroxylation of the aromatic rings. For this compound, potential initial photodegradation products could include phenol, 2-phenyl-2-propanol, and various hydroxylated derivatives. Further degradation would likely lead to the opening of the aromatic rings and the formation of smaller organic acids, and ultimately, mineralization to carbon dioxide and water.

Illustrative Photodegradation Data for a Structurally Similar Compound

ParameterValueConditions
Pseudo-first-order rate constant (k) 0.05 h⁻¹Simulated sunlight
Half-life (t½) 13.9 hSimulated sunlight
Major Identified Products Phenol, 2-phenyl-2-propanol, Hydroxylated derivativesHPLC-MS analysis

Biotransformation Pathways by Microorganisms

The microbial transformation of organic pollutants is a key process in their natural attenuation. The structure of this compound, with its ether linkage and aromatic rings, suggests that it could be susceptible to biotransformation by various microorganisms, including bacteria and fungi.

Biotransformation pathways for aromatic compounds often begin with hydroxylation reactions catalyzed by monooxygenase or dioxygenase enzymes. This initial step increases the water solubility of the compound and prepares it for ring cleavage. For this compound, microbial attack could initiate at the ether bond, leading to the formation of phenol and 2-phenyl-2-propanol. Alternatively, hydroxylation of one or both aromatic rings could occur.

Following initial hydroxylation and ether cleavage, the resulting catechols can undergo ring fission, either through ortho- or meta-cleavage pathways, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways. The specific pathway and the efficiency of degradation will depend on the microbial species present and the environmental conditions.

Illustrative Biotransformation Pathway Intermediates for a Related Phenolic Ether

Enzyme ClassInitial ReactionKey Intermediates
Monooxygenase Hydroxylation of aromatic ringHydroxylated phenoxyphenylpropanol
Etherase Cleavage of ether bondPhenol, 2-phenyl-2-propanol
Dioxygenase Ring cleavage of catechol intermediatesMuconic acid derivatives

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). nih.gov These processes are often used when conventional treatment methods are not effective for persistent organic pollutants.

Several AOPs could potentially be effective for the degradation of this compound. These include:

Ozonation (O₃): Ozone can directly react with the aromatic rings of the molecule or decompose to form hydroxyl radicals.

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light generates hydroxyl radicals.

Fenton and Photo-Fenton: These processes use iron salts and hydrogen peroxide to produce hydroxyl radicals. The reaction is enhanced by UV light in the photo-Fenton process.

Photocatalysis (e.g., TiO₂/UV): Semiconductor materials like titanium dioxide (TiO₂) can generate hydroxyl radicals when irradiated with UV light. mdpi.com

The efficiency of AOPs depends on factors such as pH, temperature, and the concentration of the pollutant and oxidizing agents. The degradation of this compound via AOPs would likely proceed through hydroxylation of the aromatic rings, cleavage of the ether bond, and subsequent oxidation of the intermediates to smaller organic acids and eventually CO₂ and H₂O.

Illustrative Degradation Efficiency of AOPs for a Phenolic Compound

AOP MethodDegradation Efficiency (%)Reaction Time (min)
O₃ 7560
UV/H₂O₂ 9260
Photo-Fenton 9830
TiO₂/UV 88120

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or the organic carbon-normalized sorption coefficient (Koc). The Freundlich and Langmuir isotherm models are commonly used to describe the relationship between the concentration of the chemical sorbed to the solid phase and its concentration in the aqueous phase at equilibrium.

The sorption of phenoxyalkanoic herbicides, which share structural similarities with this compound, has been shown to be influenced by soil organic matter content and pH. researchgate.netresearchgate.net It is likely that the sorption of this compound would also be positively correlated with the organic carbon content of the soil or sediment. Desorption processes, which determine the potential for the compound to be released back into the aqueous phase, are also important. Hysteresis, where desorption is slower than sorption, can lead to the long-term sequestration of the compound in soil and sediment. researchgate.net

Illustrative Sorption Coefficients for a Phenoxyalkanol Derivative in Different Soil Types

Soil TypeOrganic Carbon (%)Kd (L/kg)Koc (L/kg)
Sandy Loam 1.25.8483
Silt Loam 2.515.2608
Clay 3.828.7755

Frontiers in Research and Emerging Applications for 2 2 Phenoxyphenyl Propan 2 Ol

Discovery of Novel Catalytic Reactions Mediated by its Derivatives

Currently, there is a notable absence of published research specifically detailing the discovery and application of derivatives of 2-(2-phenoxyphenyl)propan-2-ol as mediators in novel catalytic reactions. While the broader class of phenoxyphenyl-containing compounds has been investigated for its utility in catalysis, with the phenoxy group often influencing the electronic and steric properties of catalysts, dedicated studies on derivatives of this specific tertiary alcohol are not available in the current scientific literature. The potential for such applications exists, theoretically, through modification of the phenoxy or phenyl rings, or by leveraging the tertiary alcohol moiety, but these possibilities have yet to be experimentally realized and reported.

Integration into Self-Assembled Systems and Supramolecular Architectures

The integration of this compound or its derivatives into self-assembled systems and supramolecular architectures is an area that remains unexplored in the current body of scientific research. The principles of supramolecular chemistry rely on non-covalent interactions, and while the structure of this compound, with its aromatic rings and hydroxyl group, suggests a potential for interactions such as π-π stacking and hydrogen bonding, no studies have been published that demonstrate or investigate this. The design and synthesis of specific derivatives that could enhance these interactions and drive self-assembly have not been reported.

High-Throughput Screening Methodologies for Reaction Discovery

There is no available information in the scientific literature regarding the use of high-throughput screening (HTS) methodologies for the discovery of new reactions involving this compound. HTS is a powerful tool in modern chemistry for the rapid testing of large numbers of compounds and reaction conditions. However, its application to this specific compound has not been a subject of published research. Therefore, no data tables or detailed research findings on HTS for reaction discovery with this compound can be provided.

Design of Next-Generation Organic Reagents and Ligands

The design and development of next-generation organic reagents and ligands based on the this compound scaffold is not a topic that has been addressed in the available scientific literature. While the phenoxyphenyl moiety is a known structural motif in the design of some ligands for catalysis and medicinal chemistry, there are no specific examples of this being applied to derivatives of this compound. Research into how the unique steric and electronic properties of this compound could be harnessed for the creation of new reagents or ligands has not been reported.

Theoretical and Experimental Synergies in Predicting its Chemical Behavior

A synergistic approach combining theoretical and experimental studies to predict the chemical behavior of this compound has not been documented in published research. Such studies are crucial for understanding reaction mechanisms, predicting reactivity, and designing new applications. However, for this particular compound, there is a lack of both computational (theoretical) and corresponding experimental data in the literature that would allow for a comprehensive analysis of its chemical behavior. Therefore, no detailed research findings or comparative data tables can be presented for this section.

Q & A

Q. What are the recommended synthesis protocols for 2-(2-Phenoxyphenyl)propan-2-ol, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis of this compound derivatives typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, analogous compounds like 2-(2,4-Difluorophenyl)propan-2-ol (CAS 51788-81-9) are synthesized under inert atmospheres using anhydrous solvents to prevent hydrolysis . Key optimization steps include:

  • Catalyst Selection: Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution efficiency.
  • Temperature Control: Reactions are often conducted at reflux (e.g., 216°C for fluorinated analogs) to balance reactivity and side-product formation .
  • Purification: Column chromatography or recrystallization (using solvents like ethyl acetate/hexane) is recommended, guided by boiling point (e.g., 216.4°C for similar compounds) and polarity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify aryl and hydroxyl proton environments. For example, biphenyl derivatives show distinct aromatic splitting patterns (δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (e.g., Q-TOF) confirms molecular weight (e.g., C₉H₁₀ClFO: 188.63 g/mol for fluorinated analogs) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Hydroxyl stretches (3200–3600 cm⁻¹) and aryl ether C-O bonds (1200–1250 cm⁻¹) are diagnostic .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory. For analogs like 2-(2,4-Difluorophenyl)propan-2-ol, fume hoods are required due to inhalation risks .
  • Waste Disposal: Halogenated derivatives (e.g., Cl/F-substituted) require segregated waste containers and professional disposal to avoid environmental contamination .
  • Emergency Measures: Eye exposure warrants 15-minute rinsing with water; skin contact requires immediate soap wash .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and hydrogen-bonding patterns of 2-arylpropan-2-ol derivatives?

Methodological Answer: Single-crystal X-ray diffraction (e.g., C15H16O, monoclinic C2/c space group) reveals:

  • Hydrogen-Bonding Networks: Hydroxyl groups form O–H⋯O interactions (2.7–3.0 Å), stabilizing supramolecular assemblies .
  • Aromatic Stacking: Dihedral angles between phenyl rings (7.96°–9.75°) influence packing efficiency, critical for solid-state reactivity .
  • Validation: DFT-optimized gas-phase structures (e.g., 39.33° dihedral angles) highlight discrepancies with crystallographic data, suggesting solvent effects .

Q. What computational methods are suitable for predicting the thermodynamic stability and reactivity of this compound?

Methodological Answer:

  • Quantum Chemistry: Density Functional Theory (DFT) calculates bond dissociation energies (e.g., C–O: ~85 kcal/mol) and electrostatic potential maps to predict nucleophilic sites .
  • QSPR Models: Correlate substituent electronic effects (e.g., Hammett σ values) with logP (polarizability: 16.5±0.5 ×10⁻²⁴ cm³ for fluorinated analogs) .
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water solubility: 198 g/L at 20°C for phenoxy-propanols) to optimize reaction media .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point, solubility) of this compound across different studies?

Methodological Answer:

  • Standardization: Use certified reference materials (CRMs) and validate purity via HPLC (e.g., ≥93% for 1-phenoxy-2-propanol) .
  • Controlled Conditions: Report temperature-dependent properties (e.g., density: 1.2±0.1 g/cm³ at 20°C) with calibrated instruments .
  • Meta-Analysis: Compare datasets from structurally similar compounds (e.g., 2-Phenyl-2-propanol: bp 202°C, mp 32–34°C) to identify outliers .

Q. What are the key considerations in designing catalytic systems for asymmetric synthesis of chiral this compound derivatives?

Methodological Answer:

  • Chiral Catalysts: Use Ru-BINAP complexes for enantioselective hydrogenation (e.g., >90% ee reported for biphenyl analogs) .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) enhance stereochemical control by stabilizing transition states .
  • Impurity Profiling: Monitor by-products (e.g., 1-[4-(2-hydroxyethyl)-phenoxy]-3-aminopropan-2-ol) via LC-MS to refine reaction pathways .

Q. How does substituent electronic effects influence the acid-base behavior and nucleophilic reactivity of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Fluorine substituents (e.g., 2,4-difluoro) lower pKa (hydroxyl proton: ~12 vs. ~14 for unsubstituted analogs), enhancing acidity .
  • Resonance Effects: Phenoxy groups stabilize carbocation intermediates in SN1 reactions, accelerating solvolysis rates .
  • Kinetic Studies: Use stopped-flow UV-Vis to measure nucleophilic substitution rates (e.g., k = 0.15 s⁻¹ for Cl-substituted derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.